3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide
CAS No.:
Cat. No.: VC14521690
Molecular Formula: C24H25N3O5S
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H25N3O5S |
|---|---|
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | 3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-morpholin-4-yl-2-oxoethoxy)benzamide |
| Standard InChI | InChI=1S/C24H25N3O5S/c1-16-3-5-17(6-4-16)19-15-33-24(25-19)26-23(29)18-7-8-20(21(13-18)30-2)32-14-22(28)27-9-11-31-12-10-27/h3-8,13,15H,9-12,14H2,1-2H3,(H,25,26,29) |
| Standard InChI Key | GJITXJVHFHYZQC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Thiazole Ring:
Thiazoles are typically synthesized via cyclization reactions involving thioureas and α-halo ketones or carboxylic acids. -
Amide Bond Formation:
The benzamide core can be constructed through condensation of an amine (such as thiazole-substituted amines) with a benzoyl chloride derivative. -
Introduction of Substituents:
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The methoxy group can be introduced via electrophilic substitution on the benzene ring.
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The morpholine-linked ethoxy chain may be added using alkylation reactions involving ethylene oxide derivatives and morpholine.
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Medicinal Chemistry
Compounds containing thiazole and morpholine groups are frequently studied for their pharmacological properties, including:
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Antimicrobial Activity:
Thiazole derivatives are known to exhibit antibacterial and antifungal activities by targeting microbial enzymes or cell walls . -
Anticancer Potential:
Benzamide derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction or enzyme inhibition .
Molecular Docking Studies
Computational studies could reveal the binding affinity of this compound to specific protein targets, such as enzymes or receptors involved in disease pathways.
Spectroscopic Characterization
To confirm the structure, techniques such as:
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NMR Spectroscopy ( and ): For identifying chemical shifts associated with functional groups.
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Mass Spectrometry (MS): For determining molecular weight.
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Infrared Spectroscopy (IR): For detecting characteristic functional group vibrations (e.g., amide C=O stretch).
Crystallographic Data
X-ray crystallography could provide detailed insights into the three-dimensional arrangement of atoms within the molecule .
Comparative Analysis with Related Compounds
| Property/Feature | This Compound | Related Compounds (e.g., Thiazoles) |
|---|---|---|
| Key Functional Groups | Methoxy, amide, thiazole, morpholine | Similar but often lack morpholine moiety |
| Molecular Weight | ~429 g/mol | Varies widely depending on substitutions |
| Potential Applications | Antimicrobial, anticancer | Antimicrobial, anti-inflammatory |
| Synthetic Complexity | Moderate to High | Moderate |
Future Research Directions
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Pharmacological Testing:
Experimental studies are needed to evaluate its efficacy against bacterial strains, cancer cell lines, or other disease models. -
Structure-Activity Relationship (SAR):
Modifications to the thiazole or morpholine groups could optimize biological activity and reduce toxicity. -
Docking and Simulation Studies:
Computational tools can predict binding interactions with therapeutic targets such as kinases or G-protein-coupled receptors (GPCRs).
This compound represents an exciting avenue for research due to its structural complexity and potential bioactivity. Further experimental validation will clarify its role in drug discovery efforts.
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